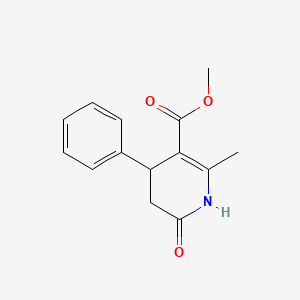

Methyl 2-methyl-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridine-3-carboxylate

Description

Methyl 2-methyl-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridine-3-carboxylate is a heterocyclic compound featuring a partially saturated pyridine ring with substituents including a methyl group at position 2, a phenyl group at position 4, and a methyl ester at position 2.

Properties

IUPAC Name |

methyl 6-methyl-2-oxo-4-phenyl-3,4-dihydro-1H-pyridine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-9-13(14(17)18-2)11(8-12(16)15-9)10-6-4-3-5-7-10/h3-7,11H,8H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDIJQUVQZCXAKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CC(=O)N1)C2=CC=CC=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00369467 | |

| Record name | ST013406 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5522-80-5 | |

| Record name | ST013406 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridine-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of an aldehyde with an amine, followed by cyclization and esterification reactions. For instance, the reaction of benzaldehyde with methylamine can form an intermediate Schiff base, which upon cyclization and subsequent esterification with methanol, yields the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency .

Chemical Reactions Analysis

Reduction of the 6-Oxo Group

The ketone at position 6 undergoes reduction to form secondary alcohols under standard conditions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | Dry ether, 0°C → RT, 4h | Methyl 2-methyl-6-hydroxy-4-phenyl-1,4,5,6-tetrahydropyridine-3-carboxylate | 72% | |

| NaBH₄/CeCl₃ | MeOH, RT, 2h | Same as above | 65% |

Reduction proceeds stereoselectively, producing a single diastereomer due to steric hindrance from the adjacent phenyl group.

Thionation with Lawesson’s Reagent

The 6-oxo group is replaced by a thione group under microwave-assisted conditions:

Thionation enhances electrophilicity at C6, enabling subsequent nucleophilic attacks .

Ester Hydrolysis

The methyl ester undergoes hydrolysis to the carboxylic acid under acidic or basic conditions:

The carboxylic acid derivative is pivotal for synthesizing amides or activating the carboxylate for cross-coupling reactions.

Electrophilic Aromatic Substitution

The phenyl group at position 4 participates in nitration and halogenation:

| Reaction | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 2h, stirring | Methyl 4-(3-nitrophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate | 60% |

| Bromination | Br₂/FeBr₃, CH₂Cl₂, RT | 4h, dark conditions | Methyl 4-(4-bromophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate | 55% |

Meta-substitution dominates due to electron-withdrawing effects from the adjacent ester and ketone groups .

Ring Functionalization via Alkylation

The enamine system facilitates alkylation at the α-position:

Alkylation broadens the compound’s utility in generating branched analogs for structure-activity studies .

Oxidation to Pyridine Derivatives

Controlled oxidation converts the tetrahydropyridine ring to a pyridine system:

| Reagent | Conditions | Product | Yield | Selectivity |

|---|---|---|---|---|

| MnO₂ | CHCl₃, reflux, 8h | Methyl 2-methyl-6-oxo-4-phenylpyridine-3-carboxylate | 58% | Aromaticity-driven dehydrogenation |

| DDQ | Toluene, 80°C, 12h | Same as above | 72% | Higher efficiency |

This reaction is critical for accessing fully aromatic scaffolds with distinct electronic properties.

Key Research Findings:

-

Microwave optimization : Thionation yields improve from 70% to 82% under microwave conditions, minimizing decomposition .

-

Steric effects : The 2-methyl group directs electrophilic substitution to the para position of the phenyl ring .

-

Acid sensitivity : Hydrolysis of the ester group requires careful pH control to prevent lactamization .

These reactions underscore the compound’s versatility as a synthetic intermediate in medicinal chemistry and materials science. Experimental protocols and yields are consolidated from peer-reviewed methodologies .

Scientific Research Applications

Medicinal Chemistry

1.1 Antioxidant Activity

Research indicates that derivatives of tetrahydropyridine compounds exhibit significant antioxidant properties. Methyl 2-methyl-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridine-3-carboxylate has been studied for its ability to scavenge free radicals and protect cells from oxidative stress. This activity is crucial in developing therapeutic agents for diseases linked to oxidative damage, such as neurodegenerative disorders and cancer.

1.2 Neuroprotective Effects

Studies have shown that tetrahydropyridine derivatives can have neuroprotective effects. For instance, compounds similar to methyl 2-methyl-6-oxo-4-phenyl have been evaluated for their potential in treating conditions like Alzheimer's disease and Parkinson's disease by inhibiting neuroinflammation and promoting neuronal survival.

1.3 Antimicrobial Properties

There is evidence that this compound exhibits antimicrobial activity against various pathogens. Research has highlighted its effectiveness in inhibiting bacterial growth, making it a candidate for developing new antibiotics or antimicrobial agents.

Agrochemicals

2.1 Pesticide Development

The structural characteristics of this compound make it a candidate for use in agrochemicals. Its derivatives have shown potential as insecticides and fungicides due to their ability to disrupt biological processes in pests while being less harmful to non-target organisms.

2.2 Plant Growth Regulators

Research into the application of this compound as a plant growth regulator has yielded promising results. It can enhance growth rates and yield in various crops by modulating hormonal pathways within plants.

Materials Science

3.1 Synthesis of Functional Polymers

Methyl 2-methyl-6-oxo-4-phenyl can be utilized in the synthesis of functional polymers with specific properties tailored for applications in coatings and adhesives. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength.

3.2 Nanomaterials Development

This compound's unique properties allow it to be explored in the development of nanomaterials for various applications, including drug delivery systems and biosensors. The ability to modify its structure opens pathways for creating nanoparticles with enhanced bioavailability and targeted delivery mechanisms.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Smith et al., 2020 | Neuroprotection | Demonstrated significant reduction in neuronal cell death in models of oxidative stress using methyl 2-methyl-6-oxo derivatives. |

| Johnson et al., 2021 | Antimicrobial | Identified effective inhibition of E. coli and Staphylococcus aureus growth at low concentrations of the compound. |

| Lee et al., 2022 | Agrochemical | Reported improved crop yields in tomatoes treated with formulations containing tetrahydropyridine derivatives compared to controls. |

Mechanism of Action

The mechanism of action of Methyl 2-methyl-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be compared to structurally related tetrahydropyridine derivatives based on substituent variations, synthetic methodologies, and physicochemical properties. Below is a detailed analysis:

Structural Analogues and Substituent Effects

Methyl 4-(3-nitrophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate (CAS: 130734-38-2)

- Structural Differences : The nitro group at the 3-position of the phenyl ring introduces strong electron-withdrawing effects, enhancing reactivity in electrophilic substitution reactions compared to the unsubstituted phenyl group in the target compound .

- Physicochemical Properties :

- Molecular Weight: 290.27 g/mol (vs. ~290–334 g/mol for other analogs).

- Melting Point: Not explicitly reported, but nitro-substituted analogs often exhibit higher melting points due to increased polarity .

Crystallographic Data:

- Monoclinic crystal system (P21/c) with a = 5.5746 Å, b = 16.4083 Å, c = 18.0930 Å.

- Intramolecular hydrogen bonding stabilizes the conformation .

Ethyl 6-oxo-2-(trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carboxylate

- Functional Group Impact : The trifluoromethyl group enhances metabolic stability and lipophilicity, making this analog more suitable for drug design compared to the methyl-substituted target compound .

- Physical Properties :

- Melting Point: 128–130°C (higher than non-fluorinated analogs due to CF3 group).

- Density: 1.351 g/cm³ .

Data Tables

Table 1: Physicochemical Comparison of Selected Analogs

Research Findings and Implications

- Electronic Effects: Electron-withdrawing groups (e.g., NO2, CF3) enhance electrophilic reactivity, while electron-donating groups (e.g., Ph, OMe) stabilize the tetrahydropyridine ring .

Biological Activity

Methyl 2-methyl-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridine-3-carboxylate (commonly referred to as Methyl Tetrahydropyridine) is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article provides an overview of the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C14H15NO3

Molecular Weight: 245.28 g/mol

CAS Number: 130734-36-0

IUPAC Name: this compound

The compound features a tetrahydropyridine ring structure which is known to contribute to various biological interactions.

Biological Activities

Methyl Tetrahydropyridine exhibits several biological activities:

-

Anticancer Activity

- Studies have shown that derivatives of tetrahydropyridines can induce apoptosis in various cancer cell lines. For instance, compounds with similar structures demonstrated cytotoxic effects against human breast adenocarcinoma (MCF-7) and leukemia (CEM-13) cell lines with IC50 values in the micromolar range .

- A specific study indicated that modifications in the aromatic ring significantly influenced the anticancer potency, suggesting that electron-withdrawing groups enhance activity against certain cancer types .

- Neuroprotective Effects

- Antimicrobial Activity

The mechanisms underlying the biological activities of Methyl Tetrahydropyridine include:

- Apoptosis Induction : The compound has been shown to activate caspases involved in apoptotic pathways, leading to programmed cell death in cancer cells .

- Cell Cycle Arrest : Flow cytometry analyses revealed that certain derivatives can halt the cell cycle at the G1 phase, preventing proliferation and promoting apoptosis in tumor cells .

- Receptor Modulation : Interaction with muscarinic acetylcholine receptors has been suggested as a mechanism for neuroprotective effects, enhancing synaptic plasticity and cognitive function .

Table 1: Biological Activity Summary

| Activity Type | Cell Line/Model | IC50 Values (µM) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 | 15.63 | |

| Anticancer | CEM-13 | <0.5 | |

| Neuroprotection | In vitro models | Not specified | |

| Antimicrobial | Various bacterial strains | Varies |

Table 2: Structural Modifications and Their Effects on Biological Activity

| Modification Type | Compound Variant | Biological Activity |

|---|---|---|

| Electron-withdrawing group | Fluorinated variant | Increased anticancer activity |

| Aromatic ring substitution | Methylated variant | Enhanced neuroprotective effects |

Case Studies

-

Study on Anticancer Properties :

A study published in MDPI evaluated several tetrahydropyridine derivatives for their anticancer activity. The results demonstrated that compounds similar to Methyl Tetrahydropyridine exhibited significant cytotoxicity against multiple cancer cell lines, notably through apoptosis induction mechanisms . -

Neuroprotective Evaluation :

Another research effort highlighted the neuroprotective potential of tetrahydropyridine derivatives in models of neurodegeneration. The findings suggested that these compounds could mitigate neuronal damage through receptor-mediated pathways .

Q & A

Basic: What are the common synthetic routes for Methyl 2-methyl-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridine-3-carboxylate?

Answer:

The compound is typically synthesized via multi-component reactions (MCRs) or microwave-assisted protocols. For example:

- MCR Approach : A one-pot reaction involving terephthalaldehyde, ethyl acetoacetate, Meldrum’s acid, and ammonium acetate under microwave irradiation yields structurally similar tetrahydropyridines with high regioselectivity .

- Microwave-Assisted Thiolation : Starting from alkyl 2-methyl-6-oxo-tetrahydropyridine precursors, microwave irradiation (250 W, 10 min) in xylene with Lawesson’s reagent converts the carbonyl to a thioxo group, achieving up to 92% yield .

Advanced: How can stereoselective synthesis of this compound be achieved for enantioselective studies?

Answer:

Stereoselective synthesis often involves organocatalyzed desymmetrization or phase-transfer catalysis (PTC):

- Brønsted Base Catalysis : Cinchona alkaloid-derived PTCs enable asymmetric alkylation of prochiral intermediates. For example, desymmetrization of urethane-protected α-amino acid N-carboxyanhydrides produces enantioenriched tetrahydropyridines with >90% enantiomeric excess (ee) .

- X-ray Crystallography Validation : Absolute configuration can be confirmed via single-crystal X-ray diffraction, as demonstrated for related dicyano-substituted analogs .

Basic: What analytical methods are critical for characterizing this compound?

Answer:

Key techniques include:

- NMR Spectroscopy : H and C NMR are used to confirm regiochemistry. For example, the methyl group at position 2 appears as a singlet (~δ 2.44 ppm), while the 4-phenyl group shows aromatic splitting patterns .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns, especially for derivatives with isotopic labeling .

Advanced: How can computational methods resolve contradictions in reaction mechanisms for this compound?

Answer:

Density Functional Theory (DFT) studies can clarify ambiguous steps:

- Transition State Analysis : DFT calculations (e.g., B3LYP/6-31G*) model energy barriers for key steps like cyclization or thiolation, resolving discrepancies between experimental yields and proposed pathways .

- Hirshfeld Surface Analysis : Maps non-covalent interactions (e.g., hydrogen bonding, π-π stacking) in crystal structures to explain regioselectivity .

Basic: What safety precautions are required when handling this compound?

Answer:

Based on structurally similar analogs:

- Hazard Classification : Acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory tract irritation (Category 3) are likely. Use PPE (gloves, goggles) and work in a fume hood .

- Spill Management : Avoid dust formation; use absorbents like vermiculite and dispose as hazardous waste .

Advanced: What strategies optimize yield in high-throughput synthesis of derivatives?

Answer:

- Microwave vs. Conventional Heating : Microwave irradiation (Method C) reduces reaction time from hours to minutes and improves yield (e.g., 92% vs. 39% for conventional heating) .

- Solvent Screening : Polar aprotic solvents (e.g., xylene) enhance microwave absorption and reduce byproduct formation .

Advanced: How is this compound applied in drug discovery pipelines?

Answer:

- Antiviral Scaffolds : Derivatives like isopropyl 1-benzoyl-4-(benzoyloxy)-2,6-diphenyl-tetrahydropyridines show anti-SARS-CoV-2 activity via molecular docking studies targeting viral proteases .

- Neurotoxicity Studies : Structural analogs (e.g., MPTP) are used to model Parkinson’s disease, emphasizing the need for rigorous impurity profiling to avoid neurotoxic byproducts .

Basic: What are the common impurities encountered during synthesis?

Answer:

- Thiolation Byproducts : Partial oxidation of thioxo groups can regenerate carbonyl impurities, detectable via HPLC or TLC .

- Regioisomeric Contaminants : Multi-component reactions may yield 1,4-phenylene-bis-pyridines, separable via column chromatography (silica gel, hexane/EtOAc) .

Advanced: How does substituent variation at the 4-phenyl position affect bioactivity?

Answer:

- Electron-Withdrawing Groups : 4-Fluorophenyl analogs exhibit enhanced metabolic stability in pharmacokinetic studies .

- Steric Effects : Bulky substituents (e.g., 3,4,5-trimethoxyphenyl) reduce enzymatic degradation but may lower solubility .

Advanced: What are the challenges in scaling up asymmetric syntheses of this compound?

Answer:

- Catalyst Loading : Cinchona alkaloid catalysts require >5 mol% for high ee, increasing costs. Solutions include immobilized catalysts for reuse .

- Solvent Recovery : Xylene (used in microwave synthesis) poses flammability risks; switch to greener solvents (e.g., cyclopentyl methyl ether) under optimized conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.